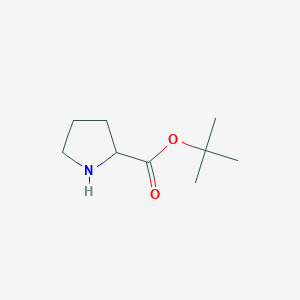

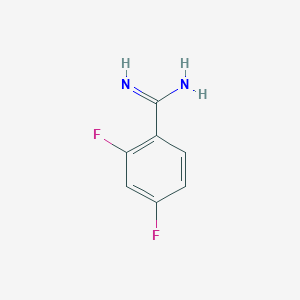

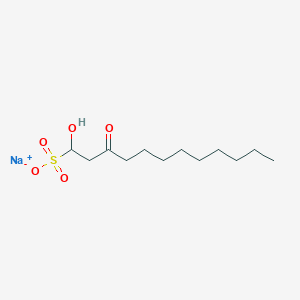

![molecular formula C14H10Cl2KNO2 B7818776 potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate](/img/structure/B7818776.png)

potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound with the identifier “potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate” is known as occludin. Occludin is a protein that plays a crucial role in the formation and regulation of tight junctions, which are structures that control the passage of molecules in the space between cells. This protein is integral to maintaining the barrier function of epithelial and endothelial cell layers.

准备方法

Synthetic Routes and Reaction Conditions

Occludin is typically produced through recombinant DNA technology. The gene encoding occludin is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under conditions that promote the expression of occludin, which is then purified using techniques such as affinity chromatography.

Industrial Production Methods

In an industrial setting, the production of occludin involves large-scale fermentation processes. The host cells are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize protein yield. After fermentation, the cells are lysed to release occludin, which is then purified through a series of chromatographic steps.

化学反应分析

Types of Reactions

Occludin can undergo various post-translational modifications, including phosphorylation, ubiquitination, and palmitoylation. These modifications can affect its function and localization within the cell.

Common Reagents and Conditions

Phosphorylation: This reaction typically involves kinases and occurs under physiological conditions.

Ubiquitination: This process involves ubiquitin ligases and occurs in the presence of ATP.

Palmitoylation: This modification involves the addition of palmitic acid and occurs in the presence of palmitoyltransferases.

Major Products Formed

The major products formed from these reactions are modified forms of occludin, which can have altered functions and interactions with other proteins.

科学研究应用

Occludin is widely used in scientific research to study the structure and function of tight junctions. It is also used as a marker for epithelial and endothelial cell integrity. In medicine, occludin is studied for its role in various diseases, including cancer, where its expression is often altered. In industry, occludin is used in the development of drugs that target tight junctions to enhance drug delivery across epithelial barriers.

作用机制

Occludin exerts its effects by interacting with other tight junction proteins, such as claudins and junctional adhesion molecules. These interactions help to form a barrier that regulates the passage of ions and molecules between cells. The molecular pathways involved in occludin function include the regulation of actin cytoskeleton dynamics and signaling pathways that control cell proliferation and differentiation.

相似化合物的比较

Similar Compounds

Claudins: These are another family of tight junction proteins that interact with occludin to regulate barrier function.

Junctional Adhesion Molecules: These proteins also interact with occludin and play a role in cell adhesion and barrier function.

Uniqueness

Occludin is unique in its ability to regulate both the localization and function of tight junctions. Unlike claudins, which primarily form the barrier, occludin is involved in signaling pathways that control cell behavior. This makes occludin a critical component of tight junctions and a key target for research and therapeutic development.

属性

IUPAC Name |

potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2.K/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZOIWWTXOCYKR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2KNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

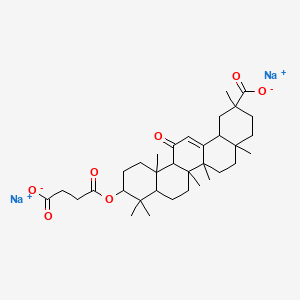

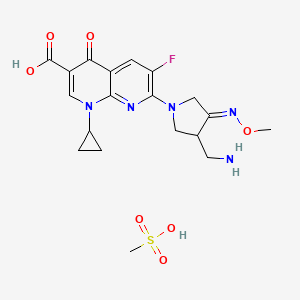

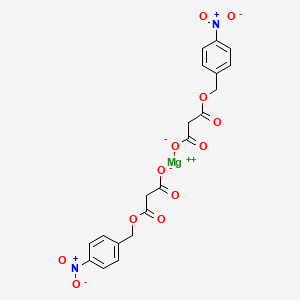

![disodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7818768.png)

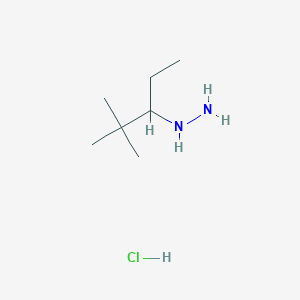

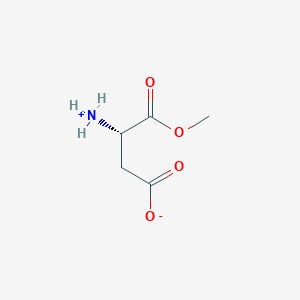

![(2R)-2-azaniumyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7818783.png)